

Toxicological Profile of 2-Ethylfuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylfuran**

Cat. No.: **B109080**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of **2-Ethylfuran** (CAS No. 3208-16-0), a heterocyclic organic compound used as a flavoring agent and fragrance ingredient.^{[1][2]} This document synthesizes available data on its acute toxicity, genotoxicity, potential carcinogenicity, and metabolic pathways. Special emphasis is placed on the toxicological concerns arising from its structural relationship to furan, a known rodent carcinogen. All quantitative data are presented in tabular format, and key experimental protocols and metabolic pathways are detailed and visualized to provide a thorough resource for safety and risk assessment.

Chemical and Physical Properties

2-Ethylfuran is a highly flammable, light-yellow liquid.^[3] It is a member of the furan class of compounds, characterized by a five-membered aromatic ring containing one oxygen atom.^[2]

Property	Value	Reference
CAS Number	3208-16-0	[3]
Molecular Formula	C ₆ H ₈ O	[1]
Molecular Weight	96.13 g/mol	[1]
Boiling Point	92 - 93 °C @ 768 mmHg	[3]
Flash Point	1 °C / 33.8 °F	[3]
Specific Gravity	0.910 @ 25 °C	[4]
Vapor Pressure	50 mmHg @ 20 °C	[3]
Solubility	Insoluble in water	[3]

Acute Toxicity

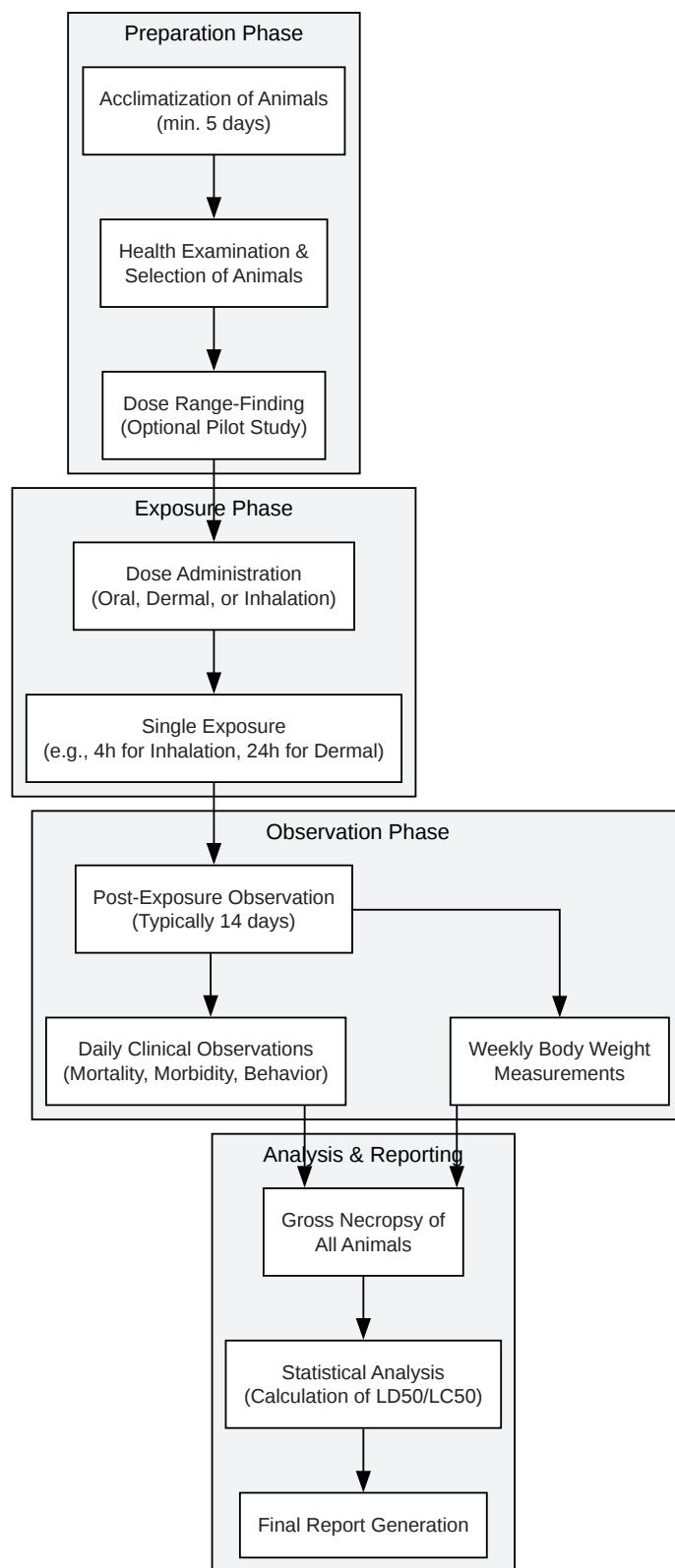
2-Ethylfuran is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[5\]](#) The available acute toxicity data, presented as Acute Toxicity Estimates (ATE), are summarized below.

Quantitative Acute Toxicity Data

Endpoint	Route	Species	Value	Classification	Reference
LD ₅₀	Oral	Not Specified	500 mg/kg (ATE)	Harmful if swallowed (Acute Tox. 4)	[5]
LD ₅₀	Dermal	Not Specified	1,100 mg/kg (ATE)	Harmful in contact with skin (Acute Tox. 4)	[5]
LC ₅₀	Inhalation	Not Specified	11 mg/L / 4h (ATE)	Harmful if inhaled (Acute Tox. 4)	[5]

ATE: Acute Toxicity Estimate; LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration.

Experimental Protocols for Acute Toxicity


The methodologies for determining acute toxicity generally follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity is typically determined by administering the substance in graduated doses to groups of experimental animals, usually rats.^[6] One dose level is used per group, with at least 5 rodents per group.^[6] The substance is administered by gavage, preferably as an aqueous solution, or in an oil vehicle like corn oil.^[6] Animals are observed for mortality, body weight changes, and clinical signs of toxicity for a set period, typically 14 days, after which surviving animals are necropsied.^[6] The LD₅₀ is then calculated as the statistically derived single dose expected to cause death in 50% of the animals.^[6]

This test assesses the hazards from dermal exposure.^[7] The test substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal, typically a rat, and held in contact for 24 hours.^{[7][8]} Animals are observed for at least 14 days for signs of toxicity and mortality.^[7] The test can be run as a limit test using a single high dose to determine if the substance has very low toxicity, or as a full test with multiple dose levels to establish a dose-response relationship and calculate the LD₅₀.^[7]

This guideline evaluates health hazards from short-term inhalation exposure to a substance as a gas, vapor, or aerosol.^{[1][5]} Rodents, commonly rats, are exposed to a precisely controlled atmosphere containing the test substance for a defined period, typically 4 hours.^{[1][9]} This is followed by a 14-day observation period to monitor for mortality, clinical signs, and changes in body weight before a final necropsy.^{[1][9]} The LC₅₀, the concentration expected to cause death in 50% of the test animals, is then determined.^[1]

Diagram: General Workflow for Acute Toxicity Testing

[Click to download full resolution via product page](#)

Caption: General experimental workflow for acute toxicity studies based on OECD guidelines.

Genotoxicity and Mutagenicity

Direct genotoxicity data for **2-ethylfuran** is limited. However, significant concerns have been raised by regulatory bodies due to its structural similarity to furan and other furan derivatives.

In 2005, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted extensive positive genotoxicity data for several flavoring agents related to furan.[\[1\]](#)[\[6\]](#) The primary concern is that **2-ethylfuran**, like furan, may be metabolically activated to a reactive intermediate capable of binding to DNA and causing mutations.[\[2\]](#)[\[6\]](#) Furan itself is known to undergo epoxidation and ring-opening to form a reactive 2-ene-1,4-dicarbonyl intermediate, which is implicated in its toxic and carcinogenic effects.[\[6\]](#)[\[10\]](#)

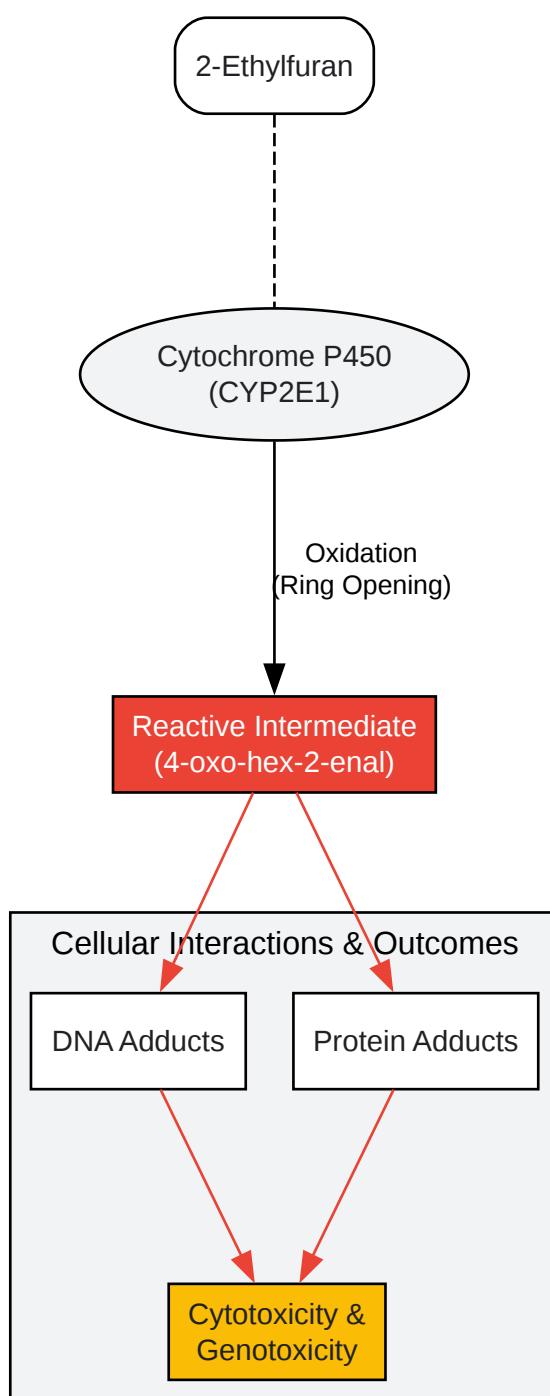
Due to the lack of specific in vivo genotoxicity data for **2-ethylfuran** to mitigate these concerns, JECFA concluded that their standard safety evaluation procedure could not be applied.[\[1\]](#)[\[6\]](#)[\[10\]](#)

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. [\[3\]](#) The principle is to detect mutations that revert or reverse a previous mutation, restoring the functional capability of the bacteria.

- **Test System:** The assay uses several strains of bacteria, typically *Salmonella typhimurium* and *Escherichia coli*, with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*).[\[3\]](#)[\[11\]](#)
- **Procedure:** These bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction from rat liver). The S9 fraction contains cytochrome P450 enzymes that can convert a pro-mutagen into its active mutagenic form.
- **Endpoint:** The bacteria are then plated on a minimal agar medium lacking the essential amino acid.[\[11\]](#) If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form visible colonies.[\[12\]](#) A dose-dependent

increase in the number of revertant colonies compared to a solvent control indicates a positive (mutagenic) result.


Metabolism and Proposed Mechanism of Toxicity

The toxicity of **2-ethylfuran** is believed to be mediated by its metabolic activation, a pathway analogous to that of furan and 2-methylfuran.[13][14]

Proposed Metabolic Pathway

The proposed bioactivation pathway involves the oxidation of the furan ring, primarily catalyzed by Cytochrome P450 enzymes, particularly the CYP2E1 isoform.[15][16] This oxidation is hypothesized to generate a highly reactive α,β -unsaturated dicarbonyl intermediate. In the case of **2-ethylfuran**, this metabolite would be 4-oxo-hex-2-enal. This electrophilic intermediate can readily form covalent adducts with cellular nucleophiles, including DNA and proteins, leading to cytotoxicity and genotoxicity.[13][17]

Diagram: Proposed Metabolic Activation of 2-Ethylfuran

[Click to download full resolution via product page](#)

Caption: Proposed bioactivation of **2-Ethylfuran** to a reactive metabolite.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for **2-ethylfuran**. It is not classified as a carcinogen by major regulatory agencies like IARC, NTP, or OSHA.[3][9] However, the concern for potential carcinogenicity is based on two key factors:

- Structural Analogy: Its parent compound, furan, is a known liver carcinogen in rodents.[6]
- Mechanism of Action: The proposed metabolic activation to a reactive, potentially genotoxic metabolite is a plausible mode of action for carcinogenesis.[18] Studies on furan have shown it can form DNA adducts and induce chromosomal aberrations in vivo, suggesting a genotoxic mode of action may contribute to its carcinogenicity.[18][19]

Reproductive and Developmental Toxicity

Specific data from reproductive or developmental toxicity studies on **2-ethylfuran** are not readily available in the public literature. A safety assessment by the Research Institute for Fragrance Materials (RIFM) includes these endpoints as keywords, but the detailed results are not accessible.[20]

Studies on the parent compound, furan, have demonstrated reproductive toxicity in rats. An Extended One-Generation Reproductive Toxicity Study showed that furan exposure led to decreased numbers of live pups, reduced hormone levels, decreased sperm production, and disturbed estrous cyclicity in offspring at higher doses.[21] These findings suggest that furan derivatives could potentially pose a risk to reproduction and development, highlighting a critical data gap for **2-ethylfuran**.

Conclusion and Data Gaps

2-Ethylfuran exhibits moderate acute toxicity via oral, dermal, and inhalation routes. The primary toxicological concern stems from its structural relationship to furan, a known carcinogen. The hypothesized metabolic activation via CYP450 enzymes to a reactive dicarbonyl intermediate is the likely mechanism underpinning its potential genotoxicity and carcinogenicity.

Key Data Gaps:

- In Vivo Genotoxicity: There is a significant lack of in vivo studies to confirm or refute the genotoxicity concerns raised by in vitro data on related compounds.

- Carcinogenicity: Long-term bioassays on **2-ethylfuran** have not been conducted.
- Reproductive and Developmental Toxicity: Specific studies on **2-ethylfuran** are required to assess its potential effects on these endpoints.
- Metabolite Identification: Definitive studies to identify and quantify the formation of the proposed reactive metabolite, 4-oxo-hex-2-enal, *in vivo* are needed.

Given these uncertainties, particularly the unresolved genotoxicity concerns, a cautious approach is warranted in the risk assessment of **2-Ethylfuran**. Further research is essential to adequately characterize its toxicological profile and ensure its safe use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 2. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nib.si [nib.si]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 9. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 10. WHO | JECFA [apps.who.int]
- 11. The bacterial reverse mutation test | RE-Place [re-place.be]
- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 13. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. scispace.com [scispace.com]
- 19. Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 21. Effects of endocrine disruptor furan on reproductive physiology of Sprague Dawley rats: An F1 Extended One-Generation Reproductive Toxicity Study (EOGRTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 2-Ethylfuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109080#toxicological-profile-of-2-ethylfuran\]](https://www.benchchem.com/product/b109080#toxicological-profile-of-2-ethylfuran)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com